molecular formula C6H14MgO B14344712 CID 71328915 CAS No. 92273-74-0

CID 71328915

Cat. No.: B14344712
CAS No.: 92273-74-0
M. Wt: 126.48 g/mol
InChI Key: CSWDIWIWKZRIFN-UHFFFAOYSA-N
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Description

CID 71328915 is a chemical compound identified in the context of essential oil analysis and vacuum distillation processes. Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) were characterized using gas chromatography-mass spectrometry (GC-MS), as shown in . The compound was isolated from fractions of a vacuum-distilled essential oil (CIEO), with its content quantified across different distillation phases (Figure 1C).

Properties

CAS No.

92273-74-0

Molecular Formula

C6H14MgO

Molecular Weight

126.48 g/mol

InChI

InChI=1S/C6H14O.Mg/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3;

InChI Key

CSWDIWIWKZRIFN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)C.[Mg]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71328915 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the formation of a pyrido five-element aromatic ring.

    Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

CID 71328915 undergoes various types of chemical reactions, including:

Scientific Research Applications

CID 71328915 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: This compound is used in industrial processes to create specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71328915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Insights

This compound vs. Oscillatoxin Derivatives Oscillatoxin D (CID 101283546) and its analogs (e.g., 30-methyl-oscillatoxin D, CID 185389) share complex polyether backbones, which are absent in this compound’s GC-MS profile . This suggests divergent biosynthetic origins and biological targets.

This compound vs. Alkaloids and Neuromuscular Agents

  • Colchicine (CID 6167) and tubocuraine (CID 6000) are bioactive alkaloids with well-defined therapeutic roles. This compound’s lack of nitrogen in its inferred structure (based on GC-MS data) distinguishes it from these nitrogen-containing compounds .
  • Tubocuraine’s placental transfer properties (class C/NC) were modeled using descriptors like molecular weight and polarity . Similar analyses for this compound could clarify its pharmacokinetic behavior.

This compound vs. Brominated Aromatic Acids 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) exhibits high BBB permeability and CYP1A2 inhibition, as noted in . While this compound’s BBB penetration is unstudied, its distillation-derived isolation suggests volatility, which may influence bioavailability.

Methodological Considerations
  • Analytical Techniques : this compound was analyzed via GC-MS, whereas oscillatoxins and colchicine require advanced LC-MS or NMR for full characterization .

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